Triisopropyl-prop-2-ynyloxy-silane

Protecting group chemistry Silyl ether stability Multi-step synthesis

Triisopropyl-prop-2-ynyloxy-silane (CAS 145383-93-3), also known as triisopropyl(prop-2-yn-1-yloxy)silane, is a bifunctional organosilicon compound with the molecular formula C12H24OSi and molecular weight 212.4 g/mol. It consists of a terminal alkyne moiety attached via an oxygen atom to a triisopropylsilyl (TIPS) group, classifying it as a TIPS-protected propargyl alcohol derivative.

Molecular Formula C12H24OSi
Molecular Weight 212.408
CAS No. 145383-93-3
Cat. No. B2655461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropyl-prop-2-ynyloxy-silane
CAS145383-93-3
Molecular FormulaC12H24OSi
Molecular Weight212.408
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OCC#C
InChIInChI=1S/C12H24OSi/c1-8-9-13-14(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3
InChIKeyGDMMKNMZUUYBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropyl-prop-2-ynyloxy-silane (CAS 145383-93-3): A Bifunctional Silane Reagent for Protected Alkyne Synthesis


Triisopropyl-prop-2-ynyloxy-silane (CAS 145383-93-3), also known as triisopropyl(prop-2-yn-1-yloxy)silane, is a bifunctional organosilicon compound with the molecular formula C12H24OSi and molecular weight 212.4 g/mol . It consists of a terminal alkyne moiety attached via an oxygen atom to a triisopropylsilyl (TIPS) group, classifying it as a TIPS-protected propargyl alcohol derivative. This compound is commercially available at 95% purity and is recommended for storage at refrigerated or room temperature conditions . Its primary utility lies in organic synthesis as a protected alkyne building block, where the bulky TIPS group confers exceptional stability compared to smaller silyl analogs, enabling orthogonal protection strategies in multi-step syntheses [1].

Why Generic Substitution of Triisopropyl-prop-2-ynyloxy-silane with TMS or TES Analogs Compromises Synthetic Outcomes


Silyl-protected propargyl ethers are not functionally interchangeable across the TMS/TES/TBS/TIPS spectrum. Substituting Triisopropyl-prop-2-ynyloxy-silane with a trimethylsilyl (TMS) analog results in dramatically reduced stability under both acidic and basic conditions, with TMS ethers being approximately 700,000-fold more labile to acid hydrolysis than their TIPS counterparts [1][2]. Premature deprotection of TMS-protected propargyl ethers during multi-step syntheses leads to undesired side reactions at the terminal alkyne, including acid- or base-catalyzed hydration to methyl ketones that irreversibly block downstream click chemistry or coupling applications [3]. Conversely, substituting with tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) groups, while offering intermediate stability, introduces steric demands that may hinder subsequent reactions at proximal sites [4]. The TIPS group occupies a uniquely balanced position: it provides sufficient steric bulk to confer high chemical stability while maintaining acceptable reactivity for deprotection under mild fluoride conditions without damaging sensitive substrates [5].

Quantitative Evidence: Triisopropyl-prop-2-ynyloxy-silane Performance Differentiation Against Structural Analogs


Acidic Hydrolysis Stability: TIPS-Propargyl Ether Exhibits 700,000-Fold Greater Stability Than TMS Analog

The TIPS-protected propargyl ether (Triisopropyl-prop-2-ynyloxy-silane) demonstrates an acidic hydrolysis stability that is approximately 700,000 times greater than that of the corresponding TMS-protected propargyl ether, based on established relative stability rankings for silyl ethers [1][2]. This stability ranking derives from comparative kinetic studies of silyl ether cleavage under standardized acidic conditions, where the relative rate constants follow the order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1].

Protecting group chemistry Silyl ether stability Multi-step synthesis

Alkyne Hydration Prevention: TIPS Protection Eliminates Base-Catalyzed Side Reactions Observed with TMS Analogs

In oligonucleotide synthesis applications, TMS-protected 5-ethynyl-dU phosphoramidites undergo base-catalyzed hydration during cleavage and deprotection steps, particularly when strong base or heat is applied, forming a methyl ketone byproduct that irreversibly blocks subsequent click reactions [1]. In contrast, the TIPS-protected analog (TIPS-5-Ethynyl-dU-CE) completely prevents this hydration side reaction under identical oligonucleotide synthesis and workup conditions, enabling broader compatibility with standard deprotection protocols [1].

Oligonucleotide synthesis Click chemistry Alkyne protection

Synthetic Yield Comparison: TIPS-Protected Propargyl Alcohol Delivers 58% Yield in Allenylsilane Synthesis vs 52% for TMS Analog

In the synthesis of 1-methyl-1-(trialkylsilyl)allenes via SN2 displacement of silyl-substituted propargyl mesylates with methylmagnesium chloride-derived organocopper reagents, the triisopropylsilyl (TIPS) analog was synthesized in 58% yield, compared to 52% yield for the trimethylsilyl (TMS) analog and 90% yield for the tert-butyldimethylsilyl (TBDMS) analog under the identical reaction protocol [1].

Allenylsilane synthesis Propargyl mesylate displacement Organocopper chemistry

Surface Monolayer Quality: TIPS Protection Prevents Multilayer Formation During Electrografting vs Unprotected Alkyne Methods

Electroreduction of a TIPS-protected ethynyl aryldiazonium salt onto carbon substrates avoids the formation of multilayers and efficiently protects the functional group during the electrografting step, yielding a dense reactive ethynyl aryl monolayer after TIPS deprotection with TBAF [1]. Surface concentration analysis of ferrocene click conjugation to this monolayer revealed attachment levels close to the theoretical maximum considering steric hindrance of the ferrocenyl group [1]. In contrast, electrografting of unprotected terminal alkynes typically results in uncontrolled multilayer formation due to radical coupling reactions at the reactive alkyne terminus during the deposition process.

Surface modification Electrografting Monolayer formation

Orthogonal Protection Strategy: TIPS-Alkyne Enables Sequential Triple Click Labeling of Oligonucleotides with Full Retention During Solid-Phase Processing

In multi-click oligonucleotide labeling strategies, the TIPS-protected alkyne group demonstrates unique orthogonality: the first click reaction on solid phase (using a C8-Alkyne monomer) proceeds with full retention of the TIPS protecting group [1]. The TIPS group is subsequently cleaved with tetrabutylammonium fluoride (TBAF) without causing damage to the DNA, enabling a second click reaction in solution to yield doubly modified oligonucleotides in excellent yield [1]. In contrast, TMS protection is cleaved concomitantly during standard support cleavage conditions, making TMS unsuitable as an orthogonal protecting group in this sequential labeling workflow [1].

Orthogonal protection Sequential click chemistry Oligonucleotide labeling

Deprotection Efficiency: TIPS-Acetylene Removed Quantitatively with 1.5 equiv AgF in Methanol Under Mild Conditions

The TIPS protecting group on arylacetylene derivatives can be efficiently removed under mild conditions using 1.5 equivalents of AgF in methanol at room temperature, a protocol that allows preparation of aryl and heteroaryl terminal alkynes without degradation [1]. Alternative deprotection conditions (AgNO3/KF mixtures) gave lower yields, while combinations involving transition metals Cu(I), Co(II), or Hg(II) with KF either failed to react or produced decomposition [1]. TBAF-mediated deprotection at 0°C for 1 hour has also been reported as an efficient method for TIPS removal on alkene systems [2].

Deprotection chemistry Silver fluoride Terminal alkyne generation

Triisopropyl-prop-2-ynyloxy-silane: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Multi-Step Organic Synthesis Requiring Alkyne Survival Through Acidic Workups and Chromatography

Triisopropyl-prop-2-ynyloxy-silane is the preferred propargyl synthon for multi-step synthetic sequences involving acidic reaction conditions or silica gel chromatography. With 700,000-fold greater acid stability than TMS-protected propargyl ethers [1], the TIPS group remains intact during acidic aqueous workups, Lewis acid-catalyzed reactions, and standard flash chromatography on silica gel. This eliminates the premature alkyne exposure that plagues TMS analogs, preventing undesired side reactions such as alkyne hydration or Glaser coupling. The compound delivers 58% yield in allenylsilane synthesis under SN2 displacement conditions, providing a balanced performance profile between the labile TMS analog (52%) and the more sterically demanding TBDMS analog (90%) [2].

Oligonucleotide Functionalization via Sequential Click Chemistry Labeling

For researchers synthesizing multiply labeled oligonucleotides, Triisopropyl-prop-2-ynyloxy-silane-derived phosphoramidites (TIPS-alkyne monomers) enable orthogonal sequential click labeling strategies. The TIPS group survives solid-phase CuAAC reactions and standard ammonia cleavage conditions intact, whereas TMS protection is lost during support cleavage [1]. This orthogonality allows up to three sequential click reactions (free alkyne → TIPS-alkyne after TBAF cleavage → TMS-alkyne after ammonia cleavage) on a single oligonucleotide strand. Additionally, TIPS protection completely prevents base-catalyzed hydration of the ethynyl group during deprotection, a side reaction that irreversibly blocks click conjugation when using unprotected or TMS-protected alkynes [2].

Fabrication of Well-Defined Electroactive Monolayers on Carbon Electrodes

Triisopropyl-prop-2-ynyloxy-silane serves as a critical precursor for preparing TIPS-protected ethynyl aryldiazonium salts used in controlled electrochemical surface modification. Electroreduction of these TIPS-protected diazonium salts onto carbon substrates prevents uncontrolled radical polymerization at the alkyne terminus, yielding a dense, well-defined monolayer after TBAF deprotection [1]. Surface concentrations of click-conjugated ferrocene reach near the theoretical steric maximum, demonstrating the quality of the resulting monolayer. This controlled architecture is essential for electrochemical biosensors and catalytic electrodes where multilayer heterogeneity would introduce irreproducible charge transfer kinetics and reduced sensitivity [1].

Synthesis of Alpha-Tetrasubstituted Triazoles via Tandem Deprotection-CuAAC

In the synthesis of sterically hindered alpha-tetrasubstituted triazoles with therapeutic potential, TIPS-protected acetylenes have been demonstrated as superior substrates compared to TBDMS-protected analogs. Copper-catalyzed coupling of cyclohexanone, amines, and TIPS-acetylene forms silyl-protected tetrasubstituted propargylamines in a single step, followed by tandem silyl deprotection-triazole formation via CuAAC [1]. The TIPS group was found to be superior to TBDMS in this multicomponent reaction for generating the silylated propargylic amine intermediates [1]. The mild AgF/MeOH deprotection protocol (1.5 equiv, room temperature) [2] or TBAF treatment [3] cleanly reveals the terminal alkyne for subsequent triazole formation.

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